molecular formula C18H18ClN3O2 B2815389 N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide CAS No. 328288-13-7

N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide

Cat. No. B2815389
CAS RN: 328288-13-7
M. Wt: 343.81
InChI Key: AYJPJHUNIUMUIK-UHFFFAOYSA-N
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Description

This compound is a derivative of aniline, which is an organic compound with the formula C6H5NH2. The “N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide” part indicates that it has a benzyl group (a benzene ring attached to a CH2 group) that is substituted with a chlorine atom at the 4th position. It also has a methoxy group (-OCH3) attached to an aniline group at the 4th position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a methoxy group, and a chlorobenzyl group. The exact structure would depend on the specific positions of these substituents on the benzene ring .


Chemical Reactions Analysis

As an aniline derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic aromatic substitution reactions, oxidation reactions, and reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the methoxy group might increase its solubility in organic solvents, while the chlorobenzyl group could potentially make it more reactive .

Scientific Research Applications

Immunomodulating Activities

Research indicates that derivatives structurally similar to N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide have been synthesized and evaluated for their immunosuppressive and immunomodulating activities. These compounds have shown significant inhibitory activity on immune cell proliferation and delayed-type hypersensitivity responses, suggesting potential for treating autoimmune disorders and reducing organ transplant rejection Giraud et al., 2010; Doria et al., 1991.

Anticancer and Antimicrobial Applications

Certain derivatives have been investigated for their potential in treating prostate cancer and other malignancies through mechanisms such as blocking androgen receptors or through direct cytotoxic effects on cancer cells. Additionally, antimicrobial and antifungal activities have been observed in synthesized compounds, offering possibilities for new treatment options against bacterial and fungal infections Otuokere & Amaku, 2015; Zala, Dave, & Undavia, 2015.

Environmental Degradation Studies

The photocatalyzed degradation of anilides, including compounds with similar structural motifs, has been explored for environmental cleanup purposes. These studies provide insights into the degradation pathways of such organic pollutants under UV light and solar irradiation, potentially guiding the development of methods for mitigating pollution in water systems Sturini et al., 1997.

Molecular Imaging for Cancer Diagnosis

The synthesis of radiolabeled propanamide derivatives for selective androgen receptor modulation offers promising tools for the molecular imaging of prostate cancer using positron emission tomography (PET). This approach may enhance the diagnosis and treatment monitoring of prostate cancer, highlighting the versatile potential of these chemical frameworks in medical research Gao et al., 2011.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many aniline derivatives are used in the manufacture of dyes, pharmaceuticals, and polymers .

Safety and Hazards

Like many organic compounds, this substance could potentially be hazardous. It’s important to handle it with care, using appropriate safety equipment and procedures .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-cyano-3-(4-methoxyanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-24-17-8-6-16(7-9-17)21-12-14(10-20)18(23)22-11-13-2-4-15(19)5-3-13/h2-9,14,21H,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJPJHUNIUMUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC(C#N)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-cyano-3-(4-methoxyanilino)propanamide

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